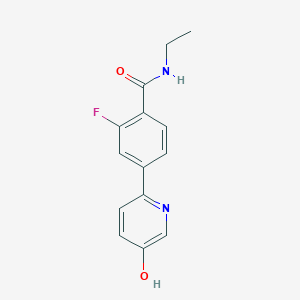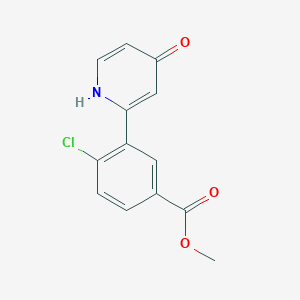![molecular formula C15H14FN3O3 B6415655 6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid CAS No. 1261939-48-3](/img/structure/B6415655.png)
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid is a synthetic organic compound that belongs to the class of picolinic acids It is characterized by the presence of an amino group, an ethylcarbamoyl group, and a fluorophenyl group attached to a picolinic acid backbone
准备方法
The synthesis of 6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves several steps, starting with the preparation of the picolinic acid core. The synthetic route typically includes:
Nitration: Introduction of a nitro group to the picolinic acid.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorophenyl group.
Carbamoylation: Addition of the ethylcarbamoyl group.
The reaction conditions for each step vary, but common reagents include nitric acid for nitration, hydrogen gas with a palladium catalyst for reduction, fluorobenzene for fluorination, and ethyl isocyanate for carbamoylation. Industrial production methods may involve optimization of these steps to increase yield and purity.
化学反应分析
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions include nitroso derivatives, primary amines, and substituted phenyl derivatives.
科学研究应用
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel materials with specific properties, such as enhanced thermal stability.
作用机制
The mechanism of action of 6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
相似化合物的比较
6-Amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]picolinic acid can be compared with other picolinic acid derivatives, such as:
- 6-Amino-3-[4-(methylcarbamoyl)-3-fluorophenyl]picolinic acid
- 6-Amino-3-[4-(ethylcarbamoyl)-3-chlorophenyl]picolinic acid
- 6-Amino-3-[4-(ethylcarbamoyl)-3-bromophenyl]picolinic acid
These compounds share similar structures but differ in the substituents attached to the picolinic acid core. The uniqueness of this compound lies in the specific combination of the ethylcarbamoyl and fluorophenyl groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
6-amino-3-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-2-18-14(20)10-4-3-8(7-11(10)16)9-5-6-12(17)19-13(9)15(21)22/h3-7H,2H2,1H3,(H2,17,19)(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRMRQKICXQPQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
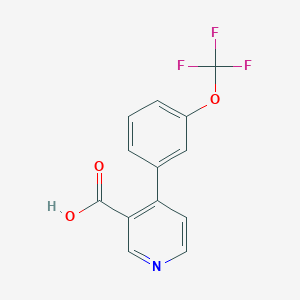
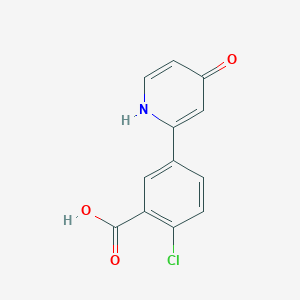
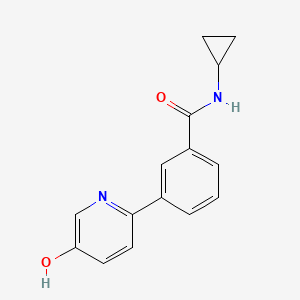
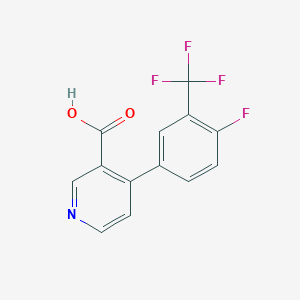
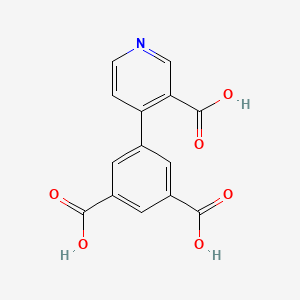
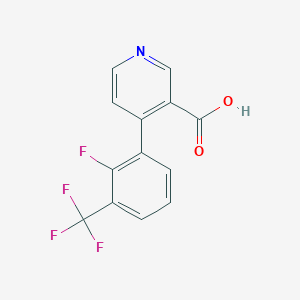
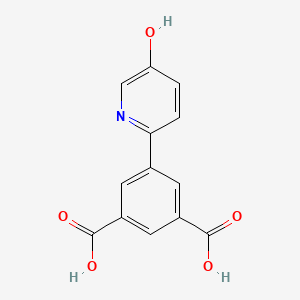
![6-[2-Fluoro-3-(trifluoromethyl)phenyl]pyridin-3-ol](/img/structure/B6415631.png)
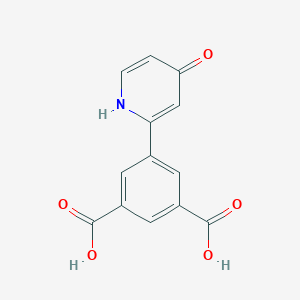
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]-4-hydroxypyridine](/img/structure/B6415642.png)
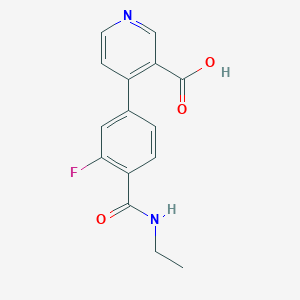
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6415657.png)
